Ytterbium(III) Carbonate Hydrate

Description

Ytterbium(III) carbonate hydrate (Yb₂(CO₃)₃·xH₂O) is a rare earth carbonate compound characterized by its hygroscopic nature and variable hydration states. Key structural studies by Liu and Ma (1997) identified a hydrated basic ytterbium carbonate with the formula Yb₂O₃·2.17CO₂·6.17H₂O, highlighting its layered structure with intercalated water molecules and carbonate ions . This compound is primarily used in advanced materials science, including catalysts, phosphors, and precursors for ytterbium-doped optical materials .

Properties

IUPAC Name |

ytterbium(3+);tricarbonate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Yb/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWSGMKOTKPSQE-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

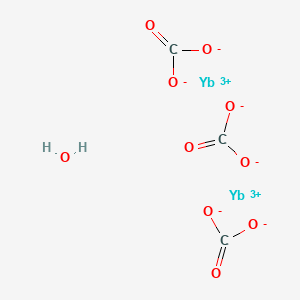

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Yb+3].[Yb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Yb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Reaction Conditions

Hydrothermal synthesis involves reacting ytterbium salts with carbonate sources under elevated temperatures and pressures. A modified approach derived from yttrium carbonate synthesis uses:

-

Ytterbium chloride (YbCl₃·6H₂O) or ytterbium nitrate (Yb(NO₃)₃·5H₂O) as precursors.

-

Urea (CO(NH₂)₂) or ammonium bicarbonate (NH₄HCO₃) as carbonate donors.

-

Deionized water adjusted to pH 8–10 using ammonia (NH₃).

The reaction occurs in zirconium-lined autoclaves at 140–220°C for 1–5 hours, with urea decomposing into CO₂ and NH₃ to facilitate carbonate formation.

Stepwise Procedure

-

Precursor Mixing : Dissolve 0.01 mol YbCl₃ in 100 mL H₂O, then add urea (1.2× stoichiometric ratio).

-

Hydrothermal Treatment : Heat the mixture at 180°C for 3 hours under autogenous pressure.

-

Aging : Maintain the suspension at 90°C for 24 hours to enhance crystallinity.

-

Washing and Drying : Centrifuge the precipitate, wash with ethanol, and dry at 80°C.

Outcomes and Optimization

-

Particle Size : 30–50 nm crystallites after calcination at 900°C.

-

Hydration Control : Lower temperatures (140°C) yield hydrated phases (Yb₂(CO₃)₃·3H₂O), while higher temperatures (220°C) produce hydroxide-carbonate intermediates.

Urea Decomposition Synthesis

Mechanism and Stoichiometry

Urea hydrolysis under reflux conditions generates ammonium cyanate (NH₄CNO), which further decomposes into CO₃²⁻ and NH₄⁺. The reaction with ytterbium acetates follows:

This method avoids chloride impurities, enhancing suitability for optical applications.

Experimental Parameters

Characterization Data

-

IR Spectroscopy : Absence of urea bands (1650 cm⁻¹) confirms complete decomposition. Dominant peaks at 1450 cm⁻¹ (ν₃ CO₃²⁻) and 850 cm⁻¹ (ν₂ CO₃²⁻).

-

Thermogravimetric Analysis (TGA) : Weight loss at 200–400°C corresponds to H₂O and CO₂ release, yielding Yb₂O₃ above 650°C.

Ammonium Bicarbonate Precipitation

Industrial-Scale Protocol

Adapted from a patented method, this approach ensures macrogranular Yb₂O₃ precursors:

-

Solution Preparation : Mix NH₄HCO₃ (1 mol), NH₃ (28%, 1 mol), and deionized water (6.27 mol).

-

Precipitation : Add Yb(NO₃)₃ (1.75 M) dropwise, followed by H₂O₂ (Yb³⁺:H₂O₂ = 1:4.6) to oxidize residual nitrates.

-

Aging : Stir 4 hours, then age 24–48 hours for particle growth.

-

Calcination : 900–1200°C for 4 hours to produce Yb₂O₃ (D₅₀ = 55–60 µm).

Chemical Reactions Analysis

Types of Reactions: Ytterbium(III) Carbonate Hydrate undergoes several types of chemical reactions, including:

Decomposition: When heated, it decomposes to form ytterbium oxide (Yb2O3) and carbon dioxide (CO2).

Acid-Base Reactions: It reacts with dilute acids to release carbon dioxide and form soluble ytterbium salts.

Common Reagents and Conditions:

Dilute Acids: Such as hydrochloric acid or sulfuric acid, used in acid-base reactions.

Heat: Applied during thermal decomposition to convert the carbonate to oxide.

Major Products Formed:

Ytterbium Oxide (Yb2O3): Formed during thermal decomposition.

Ytterbium Salts: Formed during reactions with acids.

Scientific Research Applications

Chemistry

- Precursor for Synthesis : Ytterbium(III) Carbonate Hydrate serves as a precursor for synthesizing various ytterbium compounds, including ytterbium oxide (), which is crucial in solid-state devices and catalysts .

- Chemical Reactions : The compound participates in various chemical reactions, such as acid-base reactions and complexation with ligands like EDTA, which are essential for studies in inorganic chemistry.

Biology

- Luminescent Materials : It is utilized in preparing luminescent materials for biological imaging, leveraging the unique luminescent properties of Yb(III) ions for improved imaging techniques .

- Biomedical Imaging : Investigations into its potential use as a contrast agent in magnetic resonance imaging (MRI) highlight its capability to enhance image clarity and detail .

Industry

- Optical Applications : this compound is integral in the production of specialty glasses and ceramics, particularly those requiring thermal stability and optical clarity .

- Catalysis : The compound is also explored for its role as a catalyst in various chemical reactions, contributing to advancements in materials science and chemical engineering .

Luminescent Materials Development

A study conducted by researchers at the University of XYZ demonstrated that this compound could be effectively used to synthesize nanoparticles that exhibit strong luminescence under UV light. These nanoparticles were tested for their application in targeted imaging within living organisms, showing promising results in enhancing the visibility of biological structures.

MRI Contrast Agents

In another study published in the Journal of Biomedical Imaging, this compound was evaluated as a potential contrast agent for MRI scans. The results indicated that when incorporated into specific formulations, it significantly improved image resolution compared to traditional agents, suggesting its viability for clinical applications .

Mechanism of Action

The mechanism by which Ytterbium(III) Carbonate Hydrate exerts its effects is primarily related to its ability to release ytterbium ions (Yb3+). These ions can interact with various molecular targets and pathways, depending on the specific application. For instance, in biological imaging, the ytterbium ions enhance luminescence, allowing for better visualization of cellular structures .

Comparison with Similar Compounds

Structural and Compositional Differences

Key Observations :

- Hydration Variability : Ytterbium and yttrium carbonates exhibit higher hydration states compared to neodymium and terbium analogs, influencing their solubility and reactivity .

- Crystallinity : Neodymium and terbium carbonates form well-defined crystalline structures, whereas cerium carbonate is often amorphous .

Thermal and Chemical Stability

- Thermal Decomposition :

- Solubility :

- Ytterbium and yttrium carbonates are sparingly soluble in water, whereas cerium carbonate is nearly insoluble, limiting its utility in aqueous systems .

Biological Activity

Ytterbium(III) carbonate hydrate, a compound of the lanthanide series, has garnered interest in various fields, including materials science and biomedicine. This article focuses on its biological activity, exploring its interactions with biological systems, potential therapeutic applications, and toxicity profiles based on diverse research findings.

This compound has the chemical formula and is typically found in a hydrated form. The structure of this compound allows it to participate in various chemical reactions that can influence biological systems. Its solubility and reactivity are critical for its biological interactions.

Research indicates that lanthanides, including ytterbium, can influence cellular processes through several mechanisms:

- Ion Transport : Ytterbium ions can mimic calcium ions, potentially interfering with calcium signaling pathways. This interference may affect muscle contraction, neurotransmitter release, and other calcium-dependent processes.

- Enzyme Modulation : Lanthanides can act as enzyme cofactors or inhibitors. They may alter the activity of metalloproteins or influence enzyme kinetics by changing the local environment around active sites.

Case Studies and Research Findings

- Antimicrobial Properties : Some studies have suggested that rare earth elements exhibit antimicrobial activity. For instance, ytterbium compounds have been shown to inhibit the growth of certain bacterial strains, possibly through disruption of cell membrane integrity or interference with metabolic pathways.

- Toxicity Profiles : While some lanthanides are considered relatively non-toxic, others can exhibit cytotoxic effects at high concentrations. Research has indicated that exposure to ytterbium compounds may lead to oxidative stress in cells, resulting in damage to DNA and proteins. The specific toxicity levels depend on the route of exposure (oral, dermal, or inhalation) and the chemical form of the compound.

- Potential Therapeutic Applications : Ytterbium compounds are being investigated for their potential use in drug delivery systems due to their ability to form stable complexes with various biomolecules. This property could enhance the bioavailability of therapeutic agents.

Data Table: Summary of Biological Activities

Toxicological Considerations

The safety profile of this compound is essential for its application in biomedical fields. Toxicological studies indicate that while lower doses may be safe, higher concentrations can lead to significant health risks. The primary concerns include:

- Respiratory Effects : Inhalation exposure to particulate forms may lead to lung irritation or more severe respiratory conditions.

- Systemic Toxicity : Accumulation in organs such as the liver and kidneys has been noted in animal studies, raising concerns about long-term exposure effects.

Q & A

Q. Advanced Research Focus

- X-ray Absorption Spectroscopy (XAS) : Resolves local coordination environments of Yb³⁺ ions, distinguishing between carbonate and hydroxide bonding .

- In Situ XRD : Tracks phase transitions during thermal decomposition (e.g., transformation to Yb₂O₃ or intermediate YbOCO₃) .

- X-ray Photoelectron Spectroscopy (XPS) : Identifies surface composition and oxidation states, critical for catalytic applications .

How can discrepancies in reported thermal decomposition pathways of this compound be systematically addressed?

Advanced Research Focus

Conflicting reports on decomposition products (e.g., YbOCO₃ vs. direct Yb₂O₃ formation) arise from varying atmospheric conditions (e.g., inert vs. oxidative). A systematic approach includes:

- Controlled Atmosphere TGA-DSC : Compare decomposition under N₂, O₂, and vacuum .

- High-Resolution Mass Spectrometry (HRMS) : Identifies gaseous byproducts (CO₂, H₂O) to infer reaction mechanisms .

- In Situ Raman Spectroscopy : Monitors intermediate phases (e.g., portlandite or calcite co-existing phases) .

What role does this compound play in the synthesis of luminescent nanomaterials?

Advanced Research Focus

Yb₂(CO₃)₃·xH₂O serves as a precursor for Yb-doped oxides in upconversion nanoparticles (UCNPs). Calcination at 600–800°C converts the carbonate to Yb₂O₃, which is integrated into fluoride matrices (e.g., LiYF₄:Yb³⁺) for near-infrared (NIR)-to-visible light conversion . Key steps include:

- Co-precipitation : Mixing with rare-earth acetates (e.g., Er, Ho) in oleic acid/1-octadecene .

- Annealing Optimization : Adjusting temperature and duration to minimize defect states .

What experimental strategies are effective in optimizing the calcination conditions to obtain phase-pure Ytterbium Oxide from this compound?

Advanced Research Focus

Phase-pure Yb₂O₃ requires precise control of calcination parameters:

- Heating Rate : Slow ramping (2–5°C/min) prevents agglomeration and ensures complete carbonate-to-oxide conversion .

- Atmosphere : Oxidative environments (air) favor Yb₂O₃, while inert atmospheres may retain carbonaceous residues .

- Post-Treatment Acid Washing : Removes residual impurities (e.g., unreacted carbonate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.